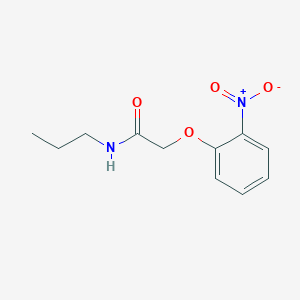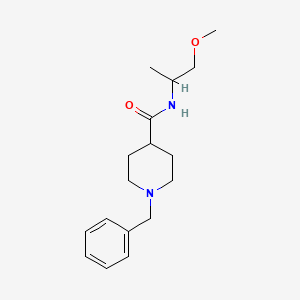![molecular formula C10H11BrClNO B7470203 N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide, also known as BPECA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the chloroacetamide family, which is known for its diverse range of applications in the fields of medicine, agriculture, and material science. BPECA has been of particular interest due to its unique chemical structure and potential for use in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth. By inhibiting HDAC activity, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is thought to induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing changes in gene expression and protein activity. These effects are thought to be due to the compound's ability to inhibit the activity of HDACs and other enzymes and proteins involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly potent and selective inhibitor of HDAC activity, making it a valuable tool for studying the role of HDACs in cancer and other diseases. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is that it is relatively expensive to synthesize and may not be readily available in large quantities.
Direcciones Futuras
There are many future directions for research on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its potential applications in medicine and other fields. Some possible areas of focus include:
- Further studies on the mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its effects on gene expression and protein activity.
- Development of new therapies and drugs based on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other HDAC inhibitors.
- Investigation of the potential use of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Studies on the potential agricultural and material science applications of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other chloroacetamide compounds.
Overall, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential uses, but the current research suggests that it may be a valuable tool for the development of new therapies and drugs.
Métodos De Síntesis
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with ethylamine, followed by chlorination with thionyl chloride. This process typically yields a high-purity product that can be further purified using standard laboratory techniques. Other methods of synthesis may also be used depending on the specific application of the compound.
Aplicaciones Científicas De Investigación
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been studied extensively for its potential use in scientific research, particularly in the areas of cancer treatment and drug development. Recent studies have shown that N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVVMRZOAXDWMK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)